1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate
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Overview
Description
1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, also known as ZD7288, is a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels play a crucial role in the regulation of neuronal excitability, cardiac pacemaking, and other physiological processes. ZD7288 has been widely used as a research tool to study the function and pharmacology of HCN channels.
Scientific Research Applications
Synthesis of Diverse Guanidines
Guanidines are a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . The compound “1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate” could potentially be used in the synthesis of diverse N, N ′-disubstituted guanidines .
Organocatalysis
Guanidines also serve as valuable scaffolds in organocatalysis . This compound could potentially be used in catalytic processes to speed up chemical reactions.
Precursors for Heterocycles
Guanidines are often used as precursors for the synthesis of heterocycles . These are cyclic compounds that contain atoms of at least two different elements.
Biological Applications
Guanidines have found application in a diversity of biological activities . They are present in many natural products and compounds of medicinal interest .
DNA Minor Groove Binders
Some guanidines act as DNA minor groove binders . They can interact with the minor groove of DNA, influencing its structure and function.
Kinase Inhibitors
Guanidines can act as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, guanidines can influence various biological processes.
α2-Noradrenaline Receptors Antagonists
Guanidines can act as α2-noradrenaline receptors antagonists . These receptors are a class of G protein-coupled receptors that are targets for norepinephrine.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(4-methoxyphenoxy)phenyl]guanidine;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.HNO3/c1-18-11-5-7-12(8-6-11)19-13-4-2-3-10(9-13)17-14(15)16;2-1(3)4/h2-9H,1H3,(H4,15,16,17);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELMSEZLIYUCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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